(1R,3S)-3-Amino-1-phenyl-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-amino-1-phenylbutane-1,4-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (1R,3S) configuration. This compound features an amino group, a phenyl group, and two hydroxyl groups attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-amino-1-phenylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the amino group. For instance, the reduction of a phenyl-substituted ketone using a reducing agent like sodium borohydride (NaBH4) can yield the desired diol. The amino group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source .
Industrial Production Methods
In industrial settings, the production of (1R,3S)-3-amino-1-phenylbutane-1,4-diol often involves the use of catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of precursor compounds under controlled conditions. The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-amino-1-phenylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated hydrocarbons.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
(1R,3S)-3-amino-1-phenylbutane-1,4-diol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which (1R,3S)-3-amino-1-phenylbutane-1,4-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-amino-1-phenylbutane-1,4-diol: shares similarities with other chiral amino alcohols, such as (1R,2S)-2-amino-1-phenylpropan-1-ol and (1S,2R)-2-amino-1-phenylbutan-1-ol.
(1R,2S)-2-amino-1-phenylpropan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
(1S,2R)-2-amino-1-phenylbutan-1-ol: This compound has a different stereochemistry, leading to distinct biological activities
Uniqueness
The uniqueness of (1R,3S)-3-amino-1-phenylbutane-1,4-diol lies in its specific stereochemistry, which imparts unique biological and chemical properties. Its ability to form specific interactions with molecular targets makes it valuable in various applications, particularly in the development of chiral drugs and as a research tool in studying enzyme mechanisms .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,3S)-3-amino-1-phenylbutane-1,4-diol |
InChI |
InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2/t9-,10+/m0/s1 |
InChI Key |
ACQOCBCVBZQPAR-VHSXEESVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.